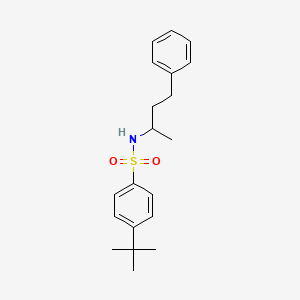

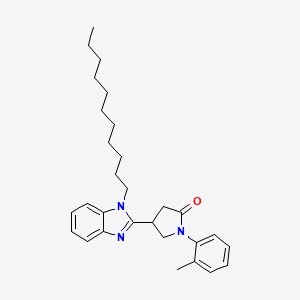

4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-tert-butyl-N-(4-phénylbutan-2-yl)benzènesulfonamide est un composé organique caractérisé par un groupe tert-butyle, un groupe phénylbutan-2-yle et un groupe benzènesulfonamide

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-tert-butyl-N-(4-phénylbutan-2-yl)benzènesulfonamide implique généralement les étapes suivantes :

Formation du groupe sulfonamide : La réaction commence par la sulfonation du benzène pour former le chlorure de benzènesulfonyle.

Introduction du groupe tert-butyle : Le chlorure de tert-butyle est réagi avec le chlorure de benzènesulfonyle en présence d’une base telle que la pyridine pour former le chlorure de 4-tert-butylbenzènesulfonyle.

Fixation du groupe phénylbutan-2-yle : L’étape finale consiste en la réaction du chlorure de 4-tert-butylbenzènesulfonyle avec la 4-phénylbutan-2-amine en conditions basiques pour obtenir le composé cible.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu et des conditions de réaction optimisées pour améliorer le rendement et la pureté. L’utilisation de systèmes automatisés et de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit la production de matières de haute qualité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe phénylbutan-2-yle, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent cibler le groupe sulfonamide, le convertissant éventuellement en amine.

Substitution : Les groupes tert-butyle et phényle peuvent participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome (Br₂) ou l’acide nitrique (HNO₃) en conditions acides.

Principaux produits

Oxydation : Formation de cétones ou d’acides carboxyliques.

Réduction : Conversion en amines.

Substitution : Introduction d’halogènes ou de groupes nitro dans le cycle aromatique.

Applications de la recherche scientifique

Chimie

En chimie, le 4-tert-butyl-N-(4-phénylbutan-2-yl)benzènesulfonamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie

En recherche biologique, ce composé peut servir de sonde pour étudier les interactions enzymatiques et la liaison protéine-ligand en raison de son groupe sulfonamide, connu pour interagir avec diverses cibles biologiques.

Médecine

En médecine, les dérivés sulfonamides sont connus pour leurs propriétés antimicrobiennes. Bien que les applications spécifiques du 4-tert-butyl-N-(4-phénylbutan-2-yl)benzènesulfonamide en médecine soient encore à l’étude, sa similitude structurelle avec d’autres sulfonamides bioactifs suggère des utilisations thérapeutiques potentielles.

Industrie

Dans le secteur industriel, ce composé peut être utilisé dans la formulation de produits chimiques spécialisés, y compris les tensioactifs et les stabilisants, en raison de sa nature amphiphile.

Applications De Recherche Scientifique

4-(TERT-BUTYL)-N-(1-METHYL-3-PHENYLPROPYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action du 4-tert-butyl-N-(4-phénylbutan-2-yl)benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe sulfonamide peut former des liaisons hydrogène avec les sites actifs des enzymes, inhibant leur activité. De plus, les groupes tert-butyle et phényle hydrophobes peuvent améliorer l’affinité de liaison par des interactions hydrophobes.

Comparaison Avec Des Composés Similaires

Composés similaires

4-tert-butylbenzènesulfonamide : Manque le groupe phénylbutan-2-yle, ce qui le rend moins hydrophobe.

N-phénylbenzènesulfonamide : Manque le groupe tert-butyle, affectant ses propriétés stériques.

4-tert-butyl-N-(2-phényléthyl)benzènesulfonamide : Structure similaire, mais avec une chaîne alkyle plus courte.

Unicité

Le 4-tert-butyl-N-(4-phénylbutan-2-yl)benzènesulfonamide est unique en raison de la combinaison de son groupe tert-butyle volumineux et de la chaîne phénylbutan-2-yle étendue. Cette combinaison améliore son hydrophobicité et son encombrement stérique, conduisant potentiellement à des interactions uniques avec des cibles biologiques et à une réactivité chimique distincte.

Cet article détaillé fournit un aperçu complet du 4-tert-butyl-N-(4-phénylbutan-2-yl)benzènesulfonamide, couvrant sa synthèse, ses réactions chimiques, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires

Propriétés

Formule moléculaire |

C20H27NO2S |

|---|---|

Poids moléculaire |

345.5 g/mol |

Nom IUPAC |

4-tert-butyl-N-(4-phenylbutan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C20H27NO2S/c1-16(10-11-17-8-6-5-7-9-17)21-24(22,23)19-14-12-18(13-15-19)20(2,3)4/h5-9,12-16,21H,10-11H2,1-4H3 |

Clé InChI |

IPTPXVVJLQYJRU-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10977663.png)

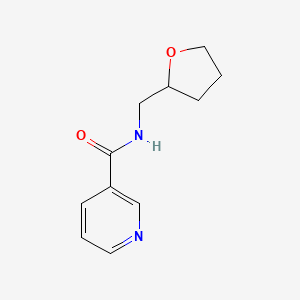

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10977681.png)

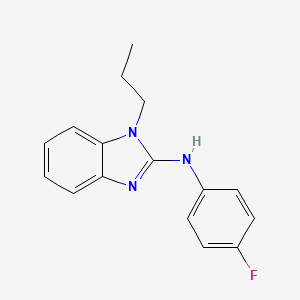

![5-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]pentanoic acid](/img/structure/B10977702.png)

![2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977709.png)

![2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977719.png)

![N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977744.png)

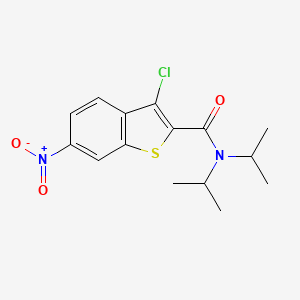

![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)